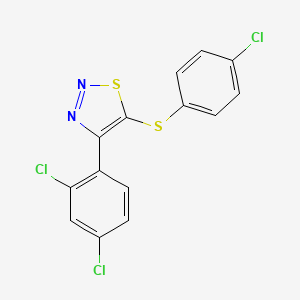

![molecular formula C10H10N6 B3035778 4-[5-(二甲氨基)-1H-1,2,3,4-四唑-1-基]苯甲腈 CAS No. 338417-29-1](/img/structure/B3035778.png)

4-[5-(二甲氨基)-1H-1,2,3,4-四唑-1-基]苯甲腈

描述

“4-(dimethylamino)benzonitrile” is a chemical compound with the formula C9H10N2. It is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .

Molecular Structure Analysis

The molecular structure of “4-(dimethylamino)benzonitrile” includes a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aromatic) .科学研究应用

Photophysics and Fluorescence Studies

4-(Dimethylamino)benzonitrile (DMABN) is extensively used in photophysical studies. Its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation leads to dual fluorescence. Researchers investigate its fluorescence emission in two wavelengths, making it a valuable tool for understanding excited-state dynamics .

Excited-State Behavior

The short-time behavior of DMABN in different environments (gas phase, cyclohexane, tetrahydrofuran, acetonitrile, and water solution) after excitation to the La state has been studied theoretically and spectroscopically. These investigations provide insights into its excited-state properties and behavior .

Charge-Transfer Excitations

DMABN serves as a benchmark system for studying charge-transfer excitations. Recent research has focused on developing accurate range-separated local hybrid (RSLH) functionals for triplet and charge-transfer excitations. These functionals aim to improve accuracy while minimizing empirical parameters .

Triplet Excitation Energies

Triplet excitations are crucial for various applications. The RSLH functional ωLH23ct-sir has been designed specifically to enhance triplet excitation energy predictions for DMABN. It maintains excellent performance for the DMABN twist and charge-transfer benchmarks while improving errors compared to previous functionals .

Ground-State Properties

Despite its focus on excitation energies, ωLH23ct-sir does not cause dramatic errors for ground-state properties. Researchers have verified this through test calculations on thermochemistry and dipole moment/static polarizability test sets .

Singlet-Triplet Gaps

Researchers have discussed the limitations of ωLH23ct-sir and other RSLHs in studying singlet-triplet gaps of emitters for thermally activated delayed fluorescence. Understanding these gaps is essential for designing efficient organic light-emitting materials .

作用机制

未来方向

属性

IUPAC Name |

4-[5-(dimethylamino)tetrazol-1-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-15(2)10-12-13-14-16(10)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWRCJYVOJARAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

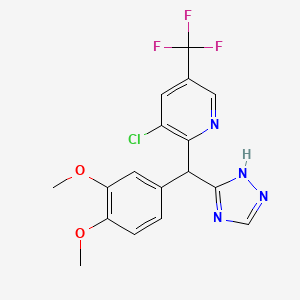

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)

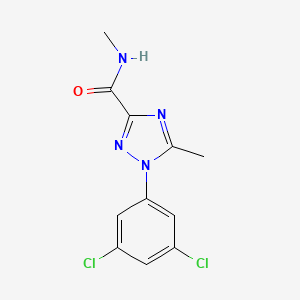

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-(2-pyridinyl)acetamide](/img/structure/B3035698.png)

![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)

![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone](/img/structure/B3035713.png)